molecular formula C11H8O4 B2408852 3-Formyl-2H-chromene-6-carboxylic acid CAS No. 2167329-29-3

3-Formyl-2H-chromene-6-carboxylic acid

Cat. No.: B2408852
CAS No.: 2167329-29-3
M. Wt: 204.181
InChI Key: UHRCGNDRZXXCEI-UHFFFAOYSA-N
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Description

3-Formyl-2H-chromene-6-carboxylic acid is a multifunctional chromene derivative of significant interest in organic chemistry and materials science research. This compound features two distinct reactive sites: a formyl group (-CHO) at the 3-position and a carboxylic acid (-COOH) at the 6-position, enabling its use as a versatile precursor for synthesizing diverse heterocyclic systems and complex molecular architectures. Researchers utilize this scaffold in the development of advanced photoinitiating systems for free radical polymerization, as formyl-substituted chromenes have demonstrated excellent performance in initiating meth(acrylate) polymerization under visible light irradiation (e.g., 405 nm LED), making them valuable for developing safer, energy-efficient photopolymers for coatings, 3D printing, and dental materials . The strong electron-withdrawing nature of the formyl group significantly enhances the compound's reactivity and ability to participate in electron transfer processes when combined with iodonium salt additives . Its structural framework is closely related to chromone and coumarin systems, which are widely investigated for their biological activities, suggesting potential applications in medicinal chemistry research for constructing novel pharmacologically active molecules. The compound is presented as a high-purity solid and is intended For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-formyl-2H-chromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-5-7-3-9-4-8(11(13)14)1-2-10(9)15-6-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRCGNDRZXXCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Formyl 2h Chromene 6 Carboxylic Acid and Its Analogs

Strategies for 2H-Chromene Ring Construction

The formation of the 2H-chromene core is a central challenge in the synthesis of its derivatives. Modern organic synthesis has produced a variety of powerful methods, including catalyst-mediated cyclizations, multi-component reactions, and metathesis, to construct this important oxygen-containing heterocycle.

Catalyst-Mediated Cyclization Reactions

Catalysis offers an efficient and selective means to facilitate the intricate bond formations required for chromene ring synthesis. Both metal-based and organic catalysts have been successfully employed, often enabling reactions under mild conditions with high functional group tolerance.

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, and its application to 2H-chromene synthesis has yielded robust and versatile methods. nih.govmdpi.com

Rhodium(III) Complex Catalysis: An efficient synthesis of 2H-chromene-3-carboxylic acids has been achieved through a rhodium(III)-catalyzed C-H activation and [3+3] annulation sequence. organic-chemistry.orgnih.gov This redox-neutral cascade reaction utilizes N-phenoxyacetamides and methyleneoxetanones as substrates, with the latter serving as a novel three-carbon source via selective alkyl C-O bond cleavage. organic-chemistry.orgnih.govacs.org Mechanistic studies, including the isolation of a five-membered rhodacycle intermediate and DFT calculations, support a plausible Rh(III)-Rh(V)-Rh(III) catalytic cycle. organic-chemistry.orgnih.govacs.org The reaction demonstrates broad substrate compatibility, although electron-donating groups on the N-phenoxyacetamide tend to provide higher yields compared to electron-withdrawing groups. acs.org

Catalyst SystemSubstrate 1Substrate 2ConditionsProduct TypeYield Range
[Cp*RhCl₂]₂ / CsOAcN-phenoxyacetamidesMethyleneoxetanonesMeCN, 60°C2H-chromene-3-carboxylic acids23-85% acs.org

Suzuki Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org While not a direct ring-closing method for the chromene itself, it is extensively used to functionalize pre-formed chromene halides or boronic esters, enabling the synthesis of a vast library of aryl-substituted chromenes. researchgate.netnih.gov For instance, 2-aryl-2H-chromenes can be synthesized via a nickel-catalyzed cross-coupling of 2-ethoxy-2H-chromenes with boronic acids under base-free conditions, showcasing a Csp³–C bond formation strategy. acs.org

CatalystSubstrate 1Substrate 2Product TypeReference
Palladium complexesChromene-halideAryl/Vinyl boronic acidAryl/Vinyl-substituted chromene wikipedia.orgresearchgate.net
Nickel complexes2-Ethoxy-2H-chromeneBoronic acids2-Aryl-2H-chromenes acs.org

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing chiral and achiral chromenes. nih.gov Domino, or cascade, reactions are particularly attractive as they construct complex molecules from simple precursors in a single step, minimizing waste and improving efficiency. The most prevalent organocatalytic approach to 2H-chromenes is the domino oxa-Michael/aldol condensation. beilstein-journals.orgmsu.edunih.gov

This reaction typically involves the condensation of a salicylaldehyde with an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether). msu.edunih.gov The catalyst activates the unsaturated aldehyde by forming an iminium ion, which then undergoes a nucleophilic attack (oxa-Michael addition) by the hydroxyl group of the salicylaldehyde. beilstein-journals.orgnih.gov This is followed by an intramolecular aldol reaction and subsequent dehydration to furnish the 2H-chromene product. beilstein-journals.org This methodology allows for the highly enantioselective synthesis of various substituted 2H-chromenes. nih.gov

CatalystReactant 1Reactant 2Reaction TypeProduct
Diarylprolinol etherSalicylaldehydesα,β-Unsaturated aldehydesOxa-Michael/AldolChiral 2H-chromenes nih.govresearchgate.net
L-Pipecolinic acidSalicylaldehydesβ-NitrostyreneOxa-Michael/Aldol3-Nitro-2-phenyl-2H-chromenes beilstein-journals.orgnih.gov
Bifunctional thioureaortho-Hydroxyphenyl-substituted p-quinone methidesIsatin-derived enoatesOxa-Michael/1,6-AdditionSpiro-connected chromans nih.gov

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. ajgreenchem.comnih.gov Methodologies for chromene synthesis have been developed that utilize benign solvents (like water), solvent-free conditions, and alternative energy sources such as microwave irradiation. nih.govbenthamdirect.commdpi.com

Microwave-assisted organic synthesis (MAOS) is a key green technology that often leads to dramatically reduced reaction times, higher yields, and cleaner product profiles. ajgreenchem.com For example, the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives from aromatic aldehydes, malononitrile, and naphthols can be efficiently conducted under solvent-free conditions using a magnetic ilmenite (FeTiO₃) nanocatalyst with microwave irradiation. ajgreenchem.com The catalyst is easily recoverable and reusable, adding to the sustainability of the process. ajgreenchem.com Similarly, aqueous hydrotropic solutions have been used as a green medium for the microwave-enhanced synthesis of 2-amino-4H-chromenes. researchgate.net These approaches offer significant advantages in terms of energy efficiency, waste reduction, and operational simplicity. ajgreenchem.combenthamdirect.com

MethodCatalystSolvents/ConditionsAdvantages
Microwave-AssistedIlmenite (FeTiO₃)Solvent-freeShort reaction times, high yields, reusable catalyst ajgreenchem.com
Microwave-AssistedNoneAqueous hydrotropic solutionGreen solvent, simple work-up, energy saving researchgate.net
ConventionalYb(OTf)₃Solvent-free, MicrowaveHigh yields (93-98%) for 2-oxo-2H-chromene-3-carboxylic acids nih.gov

Multi-Component Reaction Approaches (e.g., Knoevenagel Condensation, Aldol Condensation, Michael Addition)

Multi-component reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. researchgate.net This high degree of atom economy makes MCRs an inherently green and efficient strategy. The synthesis of functionalized chromenes is well-suited to MCRs, often involving a cascade of classical reactions.

A common MCR strategy for 2-amino-4H-chromenes involves the one-pot condensation of a salicylaldehyde, an active methylene (B1212753) compound (like malononitrile), and a third component, often catalyzed by a base. ajgreenchem.comresearchgate.net A prominent pathway involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a tandem oxa-Michael addition of the salicylaldehyde's hydroxyl group. mdpi.com For instance, 3-sulfonyl-2-sulfonylmethyl-2H-chromenes can be synthesized in high yields via a tandem Knoevenagel condensation/oxa-Michael addition of salicylaldehydes and 1,3-bisarylsulfonylpropenes. mdpi.com These MCRs provide rapid access to structurally diverse chromene libraries from readily available starting materials. researchgate.net

Ring-Closing Olefin Metathesis for Chromene Formation

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic olefins, including heterocyclic systems. wikipedia.org While traditional RCM using Grubbs-type catalysts typically forms a carbon-carbon double bond between two existing alkene moieties, a variation known as ring-closing carbonyl-olefin metathesis (RCCOM) has been developed for 2H-chromene synthesis. nih.gov

This method involves the intramolecular cyclization of O-allylsalicylaldehydes. semanticscholar.orgnih.govresearchgate.net A recently developed approach utilizes a [2.2.1]-bicyclic hydrazine catalyst that operates through a [3+2]/retro-[3+2] metathesis pathway. nih.govsemanticscholar.orgnih.govresearchgate.net The efficiency of this reaction is highly dependent on the steric properties of the allyl substituent, with bulky groups providing optimal results. semanticscholar.orgnih.govresearchgate.net This strategy offers a direct conversion of readily prepared salicylaldehyde ethers into the 2H-chromene core, avoiding the extra steps required in traditional olefin metathesis approaches. nih.gov

Reaction TypeCatalystSubstrateKey Feature
Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)[2.2.1]-Bicyclic hydrazineO-allylsalicylaldehydesDirect conversion of aldehyde to chromene alkene nih.govsemanticscholar.org
Ring-Closing Olefin Metathesis (RCM)Grubbs-type Ruthenium catalystDiene derived from salicylaldehydeRequires pre-formation of a diene system nih.gov

Selective Introduction and Modification of the Formyl Group at Position 3

The introduction of a formyl group at the C3 position of the 2H-chromene ring is a crucial step in the synthesis of the target molecule. This can be achieved through various methods, including direct formylation of a pre-existing chromene ring or as part of the ring-forming process itself.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgchemistrysteps.comwikipedia.org The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.commychemblog.com

The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich substrate in an electrophilic substitution reaction. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde. wikipedia.org

In the context of 3-formyl-2H-chromene synthesis, the Vilsmeier-Haack reaction is most commonly employed in a one-pot cyclization and formylation of substituted 2-hydroxyacetophenones. asianpubs.org In this approach, the Vilsmeier reagent reacts with the 2-hydroxyacetophenone to effect a double formylation, which is followed by a cyclization to form the 3-formylchromone ring system. asianpubs.org

The general reaction conditions for the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield 3-formylchromones are summarized in the table below.

Starting MaterialReagentsReaction ConditionsProductYield
Substituted 2-hydroxyacetophenonesDMF, POCl₃Ice-cold to room temperature, overnightSubstituted 3-formylchromonesModerate to good asianpubs.org
2-hydroxy-3-nitro-5-chloro acetophenoneDMF, POCl₃Ice-cold, then room temperature overnight6-Chloro-8-nitro-3-formyl-chromone71% asianpubs.org

While the Vilsmeier-Haack reaction is highly effective for the synthesis of 3-formylchromones from acyclic precursors, its application for the direct formylation of a pre-formed 2H-chromene-6-carboxylic acid is less documented. The success of such a reaction would depend on the relative electron-donating or -withdrawing nature of the substituents on the chromene ring, which influences the position of electrophilic attack.

An alternative strategy for the introduction of the formyl group at position 3 involves the oxidation of a suitable precursor, such as a primary alcohol or a methyl group. This approach is particularly useful when the desired substitution pattern on the chromene ring is already in place.

The selective oxidation of a primary alcohol to an aldehyde is a common transformation in organic synthesis. A variety of reagents can be employed for this purpose, each with its own advantages in terms of selectivity, reaction conditions, and functional group tolerance. Some of the most commonly used oxidizing agents for the conversion of primary alcohols to aldehydes are listed in the table below.

Oxidizing AgentName of OxidationTypical Reaction Conditions
Pyridinium chlorochromate (PCC)Corey-Suggs OxidationDichloromethane (DCM) as solvent, room temperature.
Pyridinium dichromate (PDC)Corey-Schmidt OxidationDCM or DMF as solvent, room temperature.
Dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640)Swern OxidationLow temperature (-78 °C), followed by addition of a hindered base (e.g., triethylamine).
Dess-Martin periodinane (DMP)Dess-Martin OxidationDCM as solvent, room temperature.

The application of these methods to the synthesis of 3-formyl-2H-chromene-6-carboxylic acid would necessitate the prior synthesis of the corresponding 3-hydroxymethyl-2H-chromene-6-carboxylic acid precursor. The choice of oxidizing agent would be critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the other functional groups present in the molecule.

The direct oxidation of a methyl group at position 3 to a formyl group is a more challenging transformation and typically requires harsher reaction conditions. Reagents such as selenium dioxide (SeO₂) or chromium trioxide (CrO₃) can be used for this purpose, but issues with selectivity and over-oxidation are common.

Methodologies for Carboxylic Acid Functionalization at Position 6

The introduction of a carboxylic acid group at the C6 position of the 2H-chromene ring is another key synthetic challenge. This can be achieved either by the oxidation of a suitable precursor already present on the aromatic ring or by direct carboxylation of the C-H bond.

The oxidation of a formyl or methyl group at the 6-position of the 2H-chromene ring represents a classical approach to the synthesis of the corresponding carboxylic acid.

The oxidation of an aromatic aldehyde to a carboxylic acid is a facile transformation that can be achieved with a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and silver oxide (Ag₂O). The choice of reagent and reaction conditions is important to ensure the integrity of the 2H-chromene ring system, which can be sensitive to strong oxidizing conditions.

The oxidation of an aromatic methyl group to a carboxylic acid is a more demanding transformation that typically requires strong oxidizing agents and elevated temperatures. Potassium permanganate is a common reagent for this purpose. The reaction proceeds via a benzylic radical intermediate and is generally tolerant of a variety of other functional groups, although care must be taken to avoid degradation of the substrate.

The following table summarizes common reagents for the oxidation of aromatic methyl and formyl groups.

Precursor Functional GroupOxidizing AgentTypical Reaction Conditions
Aromatic Methyl GroupPotassium permanganate (KMnO₄)Aqueous solution, often with heating.
Aromatic Formyl GroupPotassium dichromate (K₂Cr₂O₇) in sulfuric acidAqueous acidic solution, often with heating.
Aromatic Formyl GroupSilver(I) oxide (Ag₂O)Aqueous ammonia (Tollens' reagent), mild conditions.

Direct C-H carboxylation of aromatic rings with carbon dioxide (CO₂) is an attractive and atom-economical method for the synthesis of aromatic carboxylic acids. This approach avoids the need for pre-functionalized starting materials. Recent advances in this field have led to the development of several effective methods, which can be broadly categorized into transition-metal-catalyzed and base-mediated carboxylations.

Transition-metal-catalyzed direct carboxylation often employs palladium, rhodium, or copper catalysts to activate the C-H bond. These reactions typically require a directing group to control the regioselectivity of the carboxylation.

Base-mediated direct carboxylation utilizes strong bases to deprotonate the aromatic ring, generating a carbanion that can then react with CO₂. The regioselectivity of this process is governed by the acidity of the aromatic protons.

The application of these direct carboxylation methods to the 2H-chromene ring system is a promising area of research. The regioselectivity of the carboxylation would be influenced by the electronic properties of the substituents on the chromene ring.

Stereoselective Synthesis of 3-Formyl-2H-chromene-6-carboxylic Acid Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives of 3-formyl-2H-chromene-6-carboxylic acid is of great interest, as the introduction of stereocenters can have a profound impact on the biological activity of these molecules. Stereoselective synthesis can be achieved through a variety of strategies, including the use of chiral catalysts, chiral auxiliaries, and the resolution of racemic mixtures.

Recent research has demonstrated the potential for stereoselective reactions involving the 2H-chromene scaffold. For example, a CuH-catalyzed enantioselective hydroamination of 2H-chromenes has been reported, indicating that the double bond of the chromene ring can be a handle for asymmetric transformations. acs.org

Another approach involves the use of chiral auxiliaries to control the stereochemical outcome of reactions. For instance, Ellman's chiral tert-butanesulfinamide has been widely used in the stereoselective synthesis of chiral amines, and similar strategies could potentially be adapted for the synthesis of chiral derivatives of the target molecule. science.gov

Furthermore, stereoselective reactions of the formyl group at position 3 can be envisaged. For example, asymmetric aldol or Henry reactions could be employed to introduce new stereocenters adjacent to the chromene ring. The development of such stereoselective methodologies will be crucial for the exploration of the full potential of 3-formyl-2H-chromene-6-carboxylic acid and its analogs in various scientific fields.

Asymmetric Catalysis in 2H-Chromene Derivatization

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is central to modern organic synthesis. msu.edu Various catalytic systems, including transition metals and organocatalysts, have been successfully employed for the asymmetric functionalization of 2H-chromenes. msu.edu

Transition metal catalysis offers a versatile platform for these transformations. For instance, palladium-catalyzed asymmetric synthesis has been used to produce chiral 2-trifluoromethyl-4-(indol-3-yl)-4H-chromenes with excellent enantioselectivity (up to 97% ee). nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of 2H-chromenes provides a direct route to chiral isoflavan derivatives with outstanding enantioselectivities (up to 99.7% ee) and high yields (92-99%). nih.gov Copper-catalyzed methods have also proven effective for the asymmetric hydroamination of 2H-chromenes, yielding optically enriched 4-amino chromenes, which are important chiral building blocks. researchgate.netresearchgate.net

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful alternative for the enantioselective synthesis of 2H-chromenes. msu.edu Chiral Brønsted acids and bifunctional organocatalysts, such as those derived from thiourea, have been used to catalyze domino reactions that construct the chromene skeleton with high stereocontrol. semanticscholar.org For example, the reaction of in situ generated ortho-quinone methides with various nucleophiles in the presence of a bifunctional organocatalyst can generate chiral chromenes in high yields (up to 99%) and with excellent enantiomeric ratios (up to >99:1 e.r.). semanticscholar.org Another approach involves the use of L-proline-derived aminocatalysts for the asymmetric tandem oxa-Michael-Henry reaction of salicylaldehydes with nitroalkenes, affording 2-alkyl/aryl-3-nitro-2H-chromenes with high enantioselectivity. organic-chemistry.org

Interactive Table: Asymmetric Catalysis in 2H-Chromene Synthesis
Catalyst SystemReaction TypeProduct TypeYield (%)Enantiomeric Excess (ee %)
Pd-complex / Chiral LigandAsymmetric Condensation2-Trifluoromethyl-4-(indol-3-yl)-4H-chromenes60-92Up to 97
(aS)-Ir/In-BiphPHOXAsymmetric HydrogenationIsoflavan Derivatives92-99Up to 99.7
Cu / (R)-DTBM-SEGPHOSAsymmetric Hydroamination4-Amino ChromenesGoodExcellent
Bifunctional OrganocatalystDomino Reaction (o-QMs)Chiral ChromenesUp to 99Up to >99:1 e.r.
L-proline derived aminocatalystTandem oxa-Michael-Henry2-Alkyl/aryl-3-nitro-2H-chromenes-Excellent

Chiral Auxiliary-Based Synthetic Routes

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. wikipedia.org This method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent stereoselective reaction, after which it is removed to yield the enantiomerically enriched product. wikipedia.org This approach is particularly valuable for establishing stereocenters where suitable catalytic methods are unavailable.

Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgnih.gov For the synthesis of 2H-chromene analogs, a chiral auxiliary could be appended to a precursor, for example, by forming an amide or ester linkage with the carboxylic acid group at the C-6 position. This auxiliary would then control the stereochemistry of a key bond-forming reaction, such as a cyclization or an addition reaction, that establishes the chiral center(s) in the chromene ring.

For instance, amides derived from pseudoephedrine or the more recent pseudoephenamine have been shown to be highly effective in directing diastereoselective alkylation reactions. nih.govharvard.edu In a hypothetical route towards a chiral analog of 3-Formyl-2H-chromene-6-carboxylic acid, the carboxylic acid could be coupled with an auxiliary like (1S,2S)-pseudoephenamine. The resulting amide would then undergo a diastereoselective reaction, such as an intramolecular cyclization, where the bulky auxiliary shields one face of the molecule, forcing the reaction to occur on the opposite face. Subsequent cleavage of the auxiliary group, which can often be recovered and reused, would afford the enantiopure chromene carboxylic acid. wikipedia.orgharvard.edu While specific examples for the synthesis of 3-Formyl-2H-chromene-6-carboxylic acid using this method are not extensively documented, the principles are well-established in the synthesis of other complex chiral molecules. wikipedia.org

Interactive Table: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryTypical ApplicationKey Features
Evans' OxazolidinonesAldol reactions, AlkylationsHighly predictable stereocontrol, forms crystalline derivatives.
Pseudoephedrine/PseudoephenamineAlkylation reactionsEffective for creating quaternary carbons, auxiliary is easily cleaved. nih.govharvard.edu
CamphorsultamDiels-Alder reactions, AlkylationsHigh diastereoselectivity, robust and crystalline derivatives.
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)Asymmetric synthesisA chiral ligand often used in transition-metal catalysis.
8-phenylmentholDiels-Alder reactionsOne of the early examples of effective chiral auxiliaries. wikipedia.org

Chemical Reactivity and Derivatization Studies of 3 Formyl 2h Chromene 6 Carboxylic Acid

Reactions Involving the Formyl Group at Position 3

The aldehyde functionality at the C-3 position of the chromene ring is a key site for a variety of chemical modifications, including condensation reactions, oxidations, reductions, and nucleophilic additions.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The formyl group readily undergoes condensation reactions with a range of nitrogen and oxygen nucleophiles to yield a variety of Schiff bases, hydrazones, oximes, and related derivatives. These reactions are typically catalyzed by acids or bases and proceed via the initial nucleophilic attack on the carbonyl carbon, followed by dehydration.

One of the most common transformations is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction is often catalyzed by a weak base. wikipedia.org For instance, the reaction of 3-formylchromone derivatives with compounds containing active methylene (B1212753) groups, such as malonic acid or its esters, in the presence of a base like pyridine, is a well-established method for the synthesis of various derivatives. sciforum.net

The reaction of 3-formylchromones with nitrogen nucleophiles, such as primary amines, leads to the formation of Schiff bases. For example, the reaction of 3-formyl-6-methylchromone (B1298627) with primary amines has been shown to produce the corresponding chromonyl-substituted α-aminophosphine oxides in a three-component reaction. nih.gov While this is a related compound, it demonstrates the reactivity of the formyl group towards amines. A study on 6-formyl-2-oxo-2H-benzo[h]chromene-3-carboxylic acid ethyl ester, a structurally analogous compound, also highlights its reactivity with aliphatic amines.

Below is a representative table of condensation reactions with various nucleophiles:

NucleophileReagentProduct Type
Primary AmineAnilineSchiff Base (Imine)
HydrazineHydrazine HydrateHydrazone
HydroxylamineHydroxylamine HydrochlorideOxime
Active Methylene CompoundMalononitrileKnoevenagel Adduct

This table represents expected products based on the known reactivity of 3-formylchromones.

Oxidation and Reduction of the Aldehyde Moiety

The aldehyde group of 3-Formyl-2H-chromene-6-carboxylic acid can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to di-carboxylic acid or alcohol-carboxylic acid derivatives of the chromene scaffold.

Oxidation: The formyl group can be oxidized to a carboxylic acid group, yielding 2H-chromene-3,6-dicarboxylic acid. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like Tollens' reagent to stronger oxidants such as potassium permanganate (B83412) or chromic acid. The choice of oxidant is crucial to avoid over-oxidation or degradation of the chromene ring. A common method for the oxidation of aromatic aldehydes is the use of hydrogen peroxide. researchgate.net

Reduction: The formyl group can be selectively reduced to a hydroxymethyl group to afford 6-(hydroxymethyl)-2H-chromene-3-carbaldehyde. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is generally preferred for its milder nature and higher chemoselectivity, reducing the aldehyde in the presence of the carboxylic acid.

A summary of typical oxidation and reduction reactions is presented below:

ReactionReagentProduct
OxidationPotassium Permanganate (KMnO4)2H-chromene-3,6-dicarboxylic acid
ReductionSodium Borohydride (NaBH4)6-carboxy-2H-chromen-3-yl)methanol

This table illustrates common transformations for the aldehyde group.

Electrophilic and Nucleophilic Addition Reactions to the Formyl Group

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many of the transformations of this functional group.

Nucleophilic Addition: A classic example of nucleophilic addition is the Wittig reaction, which converts aldehydes and ketones to alkenes. wikipedia.org The reaction of 3-Formyl-2H-chromene-6-carboxylic acid with a phosphorus ylide (Wittig reagent) would lead to the formation of a vinyl-substituted chromene derivative. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.org The presence of the acidic carboxylic acid group can potentially interfere with the strongly basic ylide, necessitating careful selection of reaction conditions or protection of the carboxylic acid. stackexchange.com

Electrophilic Addition: While the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, coordinating to electrophiles. This interaction can activate the carbonyl group towards nucleophilic attack.

Transformations of the Carboxylic Acid Group at Position 6

The carboxylic acid group at the C-6 position offers another site for derivatization, allowing for the synthesis of esters, amides, and other related compounds.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com For example, reacting 3-Formyl-2H-chromene-6-carboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 3-formyl-2H-chromene-6-carboxylate. The reaction is an equilibrium process, and using the alcohol as a solvent or removing the water formed can drive the reaction to completion. masterorganicchemistry.com

Amidation: Amides can be synthesized from the carboxylic acid by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, for instance, by converting it into an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride is then treated with an amine to form the amide. youtube.com Direct condensation of the carboxylic acid with an amine is also possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC).

The following table summarizes these key transformations:

ReactionReagent(s)Product
EsterificationMethanol, H2SO4 (cat.)Methyl 3-formyl-2H-chromene-6-carboxylate
Amidation1. SOCl2 2. Ammonia3-Formyl-2H-chromene-6-carboxamide

This table provides examples of common derivatization reactions of the carboxylic acid group.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a potential transformation for 3-Formyl-2H-chromene-6-carboxylic acid under certain conditions. The ease of decarboxylation is highly dependent on the stability of the resulting carbanion or carbocation intermediate. Aromatic carboxylic acids are generally stable and require harsh conditions for decarboxylation.

However, the presence of other functional groups can influence this reactivity. For instance, decarboxylation is a common reaction for β-keto acids upon heating. masterorganicchemistry.com While the target molecule is not a β-keto acid in the traditional sense, the electronic effects of the chromene ring system and the formyl group could potentially influence the stability of the decarboxylated intermediate. Studies on related chromone-3-carboxylic acids have shown that decarboxylation can occur under certain nucleophilic conditions, often following a ring-opening of the pyrone ring. nih.gov Additionally, decarboxylative coupling reactions have been developed for chromone-3-carboxylic acids, where the carboxylic acid moiety is lost during a new bond formation. nih.gov

Formation of Acid Halides and Anhydrides

The carboxylic acid functional group at the C-6 position of 3-Formyl-2H-chromene-6-carboxylic acid is a key site for derivatization, allowing for the synthesis of more reactive intermediates such as acid halides and anhydrides. These derivatives serve as versatile precursors for the introduction of various functional groups through nucleophilic acyl substitution.

Acid Halide Formation: The conversion of the carboxylic acid to an acid chloride, the most common acid halide, is typically achieved by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgopenstax.org This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is converted into a chlorosulfite intermediate, which is a superior leaving group. openstax.org The subsequent attack by a chloride ion yields the acid chloride. openstax.org Other reagents like oxalyl chloride ((COCl)₂) or phosphorus halides such as phosphorus pentachloride (PCl₅) and phosphorus tribromide (PBr₃) can also be employed to synthesize the corresponding acid halides. libretexts.org

Anhydride (B1165640) Formation: Symmetrical anhydrides can be synthesized from carboxylic acids through dehydration reactions, often requiring dehydrating agents or high temperatures. openstax.orgnih.gov A more controlled method for preparing both symmetrical and unsymmetrical anhydrides involves the reaction of an acid chloride with a carboxylate salt or a carboxylic acid. libretexts.org For instance, reacting 3-formyl-2H-chromene-6-carbonyl chloride with the sodium salt of 3-formyl-2H-chromene-6-carboxylic acid would yield the symmetrical anhydride. Alternatively, using a different carboxylate would produce a mixed anhydride. Modern methods often utilize coupling agents like dicyclohexylcarbodiimide (DCC) or reagents such as trifluoroacetic anhydride (TFAA) to facilitate the condensation of two carboxylic acid molecules. nih.govtcichemicals.com

The table below summarizes common derivatization reactions of the carboxylic acid group.

ReactantReagent(s)ProductReaction Type
3-Formyl-2H-chromene-6-carboxylic acidThionyl chloride (SOCl₂)3-Formyl-2H-chromene-6-carbonyl chlorideAcid Halide Formation
3-Formyl-2H-chromene-6-carboxylic acidPhosphorus tribromide (PBr₃)3-Formyl-2H-chromene-6-carbonyl bromideAcid Halide Formation
3-Formyl-2H-chromene-6-carboxylic acid (2 equiv.)Heat, Dehydrating Agent (e.g., P₂O₅)3-Formyl-2H-chromene-6-carboxylic anhydrideAnhydride Formation
3-Formyl-2H-chromene-6-carbonyl chloride and 3-Formyl-2H-chromene-6-carboxylic acidPyridine (base)3-Formyl-2H-chromene-6-carboxylic anhydrideAnhydride Formation

Reactivity of the 2H-Chromene Ring System

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene moiety of the 3-Formyl-2H-chromene-6-carboxylic acid scaffold is subject to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of such substitutions is dictated by the directing effects of the substituents already present on the aromatic ring. wikipedia.org In this molecule, there are two key directing groups: the carboxylic acid at C-6 and the ether oxygen of the pyran ring attached at C-8a and C-1.

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. numberanalytics.com Conversely, the ether oxygen is an activating, ortho, para-directing group because its lone pairs can donate electron density to the aromatic ring via resonance.

The positions available for substitution on the benzene ring are C-5, C-7, and C-8.

Position C-5: This position is ortho to the carboxylic acid group and meta to the ether oxygen.

Position C-7: This position is meta to the carboxylic acid group and ortho to the ether oxygen.

Position C-8: This position is para to the ether oxygen.

The activating ortho, para-directing effect of the ether oxygen is generally stronger than the deactivating meta-directing effect of the carboxylic acid. Therefore, electrophilic attack is most likely to occur at the positions activated by the oxygen atom, namely C-7 and C-8. Between these two, steric hindrance might influence the final product ratio. Substitution at C-7 is directed meta by the carboxyl group and ortho by the ether oxygen, making it a highly probable site for substitution.

The table below outlines the expected major products for common electrophilic aromatic substitution reactions.

ReactionReagentsMajor Expected Product(s)
NitrationHNO₃, H₂SO₄3-Formyl-7-nitro-2H-chromene-6-carboxylic acid
Halogenation (Bromination)Br₂, FeBr₃7-Bromo-3-formyl-2H-chromene-6-carboxylic acid
SulfonationFuming H₂SO₄3-Formyl-6-carboxy-2H-chromene-7-sulfonic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃7-Alkyl-3-formyl-2H-chromene-6-carboxylic acid

Cycloaddition Reactions (e.g., [4+2] Annulation)

The conjugated system within the 2H-chromene ring, specifically the C3=C4 double bond conjugated with the formyl group, can participate in cycloaddition reactions. The electron-withdrawing nature of the formyl group makes the C3=C4 bond electron-deficient, rendering it a suitable dienophile for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In this scenario, the chromene derivative would react with an electron-rich diene.

Conversely, the diene system comprising O1-C2-C3-C4 within the pyran ring can react with a suitable dienophile. The presence of the electron-withdrawing formyl group at C3 influences the reactivity of this system. Such reactions, often termed oxa-hetero-Diels-Alder reactions, can lead to the formation of complex polycyclic structures. researchgate.net The synthesis of 2H-chromenes itself can be viewed as a formal [3+3] cycloaddition or a [4+2] annulation, often proceeding through an ortho-quinone methide intermediate which undergoes an oxa-6π electrocyclization. msu.edunih.gov

Research on related 3-formylchromones has shown their utility in constructing various heterocyclic systems through cycloaddition pathways, highlighting the synthetic potential of this functionality.

Ring-Opening and Ring-Closing Reactions of the Pyran Ring

The pyran ring of the 2H-chromene system is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity is enhanced by the presence of the electron-withdrawing formyl group at the C-3 position, which polarizes the C2-C3 double bond and makes the C-2 and C-4 positions electrophilic.

Studies on analogous 3-formylchromones (which contain a carbonyl at C-4) demonstrate that the pyran ring readily opens upon reaction with nucleophiles like amines or hydroxide (B78521) ions. d-nb.info A similar mechanism can be postulated for 3-Formyl-2H-chromene-6-carboxylic acid. Nucleophilic attack, for example by a secondary amine, could occur at the C-2 position (a Michael-type addition), leading to an intermediate that, upon proton rearrangement and cleavage of the C2-O1 bond, results in a ring-opened enaminoketone product. The reaction of a related benzocoumarin with aliphatic amines has been shown to result in ring-opened products. tandfonline.com

Conversely, ring-closing reactions are fundamental to the synthesis of the 2H-chromene core. msu.edu Many synthetic strategies involve the formation of an ortho-quinone methide intermediate, which then undergoes a rapid 6π-electrocyclization to form the pyran ring. nih.gov Another approach is the ring-closing carbonyl-olefin metathesis of appropriately substituted salicylaldehydes. nih.govacs.org These ring-closing methodologies underscore the thermodynamic stability of the chromene scaffold under specific reaction conditions, allowing for its formation from acyclic precursors.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, offer fundamental information about the number and types of protons and carbons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Formyl-2H-chromene-6-carboxylic acid is expected to exhibit distinct signals for each unique proton. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. The aldehydic proton is also expected to be found downfield, generally between 9 and 10 ppm, owing to the deshielding effect of the carbonyl group.

The protons on the aromatic ring will likely appear in the region of 7-8.5 ppm. Their specific chemical shifts and coupling patterns will depend on their positions relative to the electron-withdrawing carboxylic acid and formyl groups. The protons of the 2H-chromene ring system, specifically the vinyl proton and the methylene (B1212753) protons at the C2 position, will have characteristic chemical shifts. The vinyl proton is expected to resonate in the vinylic region, while the methylene protons will likely appear further upfield.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 13.0br s
-CHO9.0 - 10.0s
Aromatic-H7.0 - 8.5m
Vinylic-H6.0 - 7.5s
-CH₂-4.5 - 5.5s

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid and the aldehyde are expected to be the most downfield signals, typically appearing between 160 and 200 ppm. The carbons of the aromatic ring and the double bond in the chromene ring will resonate in the 110-160 ppm range. The methylene carbon at the C2 position is expected to be the most upfield signal among the sp² and sp³ hybridized carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 185
C=O (Aldehyde)190 - 200
Aromatic/Vinylic C110 - 160
-CH₂-60 - 70

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For 3-Formyl-2H-chromene-6-carboxylic acid, COSY would be instrumental in confirming the coupling between adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the methylene protons would show a correlation to the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is a powerful tool for piecing together the molecular structure. For example, the aldehydic proton would be expected to show a correlation to the C3 carbon and potentially the C4 carbon of the chromene ring, while the carboxylic acid proton could show a correlation to the C6 carbon of the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of 3-Formyl-2H-chromene-6-carboxylic acid would be characterized by several key absorption bands corresponding to its functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching bands. The C=O stretching vibrations of the carboxylic acid and the aldehyde will give rise to strong, sharp peaks. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the aldehyde C=O stretch is usually found at a slightly higher frequency, around 1725-1740 cm⁻¹. The presence of conjugation can shift these values to lower wavenumbers. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage in the chromene ring and the carboxylic acid will also produce characteristic bands.

Interactive Data Table: Predicted FT-IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C-H (Aromatic/Vinylic)3000 - 3100Medium
C-H (Aldehyde)2700 - 2850Medium
C=O (Carboxylic Acid)1700 - 1725Strong
C=O (Aldehyde)1725 - 1740Strong
C=C (Aromatic)1450 - 1600Medium to Strong
C-O (Ether/Carboxylic Acid)1200 - 1300Strong

Note: These are predicted values based on typical absorption ranges. Actual experimental values may be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For 3-Formyl-2H-chromene-6-carboxylic acid, Raman spectroscopy would be effective in identifying the C=C stretching vibrations of the aromatic and chromene rings. The C=O stretching vibrations would also be observable, although they are typically weaker in Raman spectra compared to FT-IR. The symmetric vibrations of the benzene (B151609) ring would likely produce strong and characteristic signals. As there is limited specific literature on the Raman spectroscopy of this compound, detailed predictions are challenging.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of 3-Formyl-2H-chromene-6-carboxylic acid is expected to show absorptions in the ultraviolet region due to the presence of the aromatic chromene ring system and the carbonyl groups. The conjugated system formed by the benzene ring, the chromene moiety, and the formyl group will likely result in π → π* transitions at longer wavelengths. The n → π* transitions of the carbonyl groups are also expected, although they are typically weaker. The exact λmax values would be influenced by the solvent polarity. Based on similar chromene and coumarin structures, absorption maxima can be anticipated in the range of 250-400 nm.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

Electronic TransitionPredicted λmax (nm)
π → π250 - 350
n → π300 - 400

Note: These are estimated values. The actual absorption maxima and molar absorptivity are dependent on the solvent and the specific electronic structure of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While specific experimental mass spectrometry data for 3-Formyl-2H-chromene-6-carboxylic acid is not widely available in the current body of scientific literature, a predictive analysis of its fragmentation pattern can be derived from the well-established principles of mass spectrometry and the known behavior of related chromene and carboxylic acid derivatives.

The molecular formula for 3-Formyl-2H-chromene-6-carboxylic acid is C11H8O4, which corresponds to a molecular weight of approximately 204.18 g/mol . In a mass spectrum, the molecular ion peak (M+) would be expected at m/z 204.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several key pathways, initiated by the ionization of the molecule. The presence of both a carboxylic acid and an aldehyde group on the chromene scaffold would dictate the primary fragmentation routes.

Key predictable fragmentation pathways include:

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to a fragment ion at m/z 187.

Loss of a carboxyl group (-COOH): Decarboxylation is a characteristic fragmentation, which would result in a significant peak at m/z 159.

Loss of a formyl radical (-•CHO): Cleavage of the aldehyde group would produce a fragment at m/z 175.

Retro-Diels-Alder (RDA) reaction: The 2H-chromene ring can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring.

A proposed fragmentation pattern is detailed in the interactive data table below.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of 3-Formyl-2H-chromene-6-carboxylic acid

m/z (predicted) Proposed Fragment Formula of Lost Neutral Fragment Structure of Fragment Ion
204 Molecular Ion [M]+• - [C11H8O4]+•
187 [M - •OH]+ •OH [C11H7O3]+
175 [M - •CHO]+ •CHO [C10H7O3]+
159 [M - •COOH]+ •COOH [C10H7O2]+
131 [M - •COOH - CO]+ •COOH, CO [C9H7O]+

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature surveys, a single-crystal X-ray diffraction structure for 3-Formyl-2H-chromene-6-carboxylic acid has not been reported. However, the solid-state conformation and crystal packing can be inferred by examining the crystallographic data of structurally analogous compounds, such as other substituted 2H-chromene derivatives.

For instance, the crystal structure of 8-Methoxy-2H-chromene-3-carbaldehyde reveals that the 2H-chromene ring system is nearly planar, with the substituents oriented to minimize steric hindrance. In the case of 3-Formyl-2H-chromene-6-carboxylic acid, it is anticipated that the chromene core would also adopt a largely planar conformation.

The carboxylic acid and formyl groups are expected to be coplanar with the aromatic ring to maximize conjugation. In the solid state, it is highly probable that the carboxylic acid groups will form intermolecular hydrogen bonds, leading to the formation of dimers or extended chain motifs. These hydrogen bonding interactions would be a dominant feature in the crystal packing.

The expected planarity of the molecule may also facilitate π-π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal lattice.

Interactive Data Table: Predicted Crystallographic Parameters for 3-Formyl-2H-chromene-6-carboxylic acid (based on related structures)

Parameter Predicted Value / Feature Basis of Prediction
Crystal System Monoclinic or Orthorhombic Common for similar organic molecules
Space Group P21/c or P-1 Common centrosymmetric space groups for achiral molecules

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to investigate the properties of chromene and chromone (B188151) derivatives. For instance, DFT calculations have been successfully employed to analyze the structural and electronic aspects of various heterocyclic compounds, including those with a chromene core.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For chromene derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are used to optimize bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for flexible molecules. In the case of 3-Formyl-2H-chromene-6-carboxylic acid, rotation around the single bonds connecting the formyl and carboxylic acid groups to the chromene ring gives rise to different conformers. By calculating the energy of these different spatial arrangements, the most stable conformer can be identified. For example, in a study on 3-formyl-6-methylchromone (B1298627), a closely related structure, the planarity of the chromone ring with the formyl group is a key feature of its stable conformation. The orientation of the carboxylic acid group, particularly the hydroxyl proton, can be influenced by potential intramolecular hydrogen bonding with the adjacent formyl group or the ether oxygen of the chromene ring.

ParameterDescriptionTypical Computational Method
Geometry OptimizationFinds the lowest energy arrangement of atoms, providing bond lengths and angles.DFT (e.g., B3LYP/6-311+G(d,p))
Conformational AnalysisIdentifies the most stable spatial arrangement (conformer) by analyzing rotational barriers.Potential Energy Surface (PES) Scan
Frequency CalculationsConfirms that the optimized structure is a true minimum on the potential energy surface.DFT (same level as optimization)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. In studies of various 2-amino-4H-chromene derivatives, DFT calculations have been used to determine these orbital energies and predict the molecules' electronic properties and reactivity. The distribution of HOMO and LUMO orbitals across the molecule can also pinpoint the likely sites for nucleophilic and electrophilic attack.

OrbitalDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons.Indicates the ability to donate electrons (nucleophilicity). Defines the ionization potential.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy orbital without electrons.Indicates the ability to accept electrons (electrophilicity). Defines the electron affinity.
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. These theoretical values can then be compared with experimental data to aid in the assignment of spectral peaks. Computational NMR predictions for chromone derivatives have shown a strong correlation with experimental findings.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. These calculations help in assigning the various vibrational modes of the functional groups present, such as the C=O stretching of the formyl and carboxylic acid groups, and the C-O-C stretching of the pyran ring. For aromatic carboxylic acids, the characteristic broad O-H stretch and the C=O stretch are important features that can be modeled computationally.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum. This analysis provides the absorption wavelengths (λmax) and oscillator strengths, offering insights into the electronic structure and chromophores within the molecule. TD-DFT has been used to study the UV-Vis spectra of chromone-based molecules, correlating the electronic transitions with the molecular orbitals involved.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations are excellent for studying static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent.

For a molecule like 3-Formyl-2H-chromene-6-carboxylic acid, MD simulations can reveal its conformational flexibility in different solvents. The explicit inclusion of solvent molecules in the simulation allows for a detailed study of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules. These simulations can provide a more realistic understanding of the molecule's behavior in solution compared to gas-phase DFT calculations. MD is a powerful tool for exploring how the solvent influences the conformational preferences and dynamic properties of a molecule.

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of how a reaction proceeds.

For the synthesis of the 2H-chromene scaffold, various reaction mechanisms have been proposed and investigated using computational methods. For example, DFT calculations have been used to study the energetics of different steps in the multi-component synthesis of 2H-chromene derivatives, identifying the rate-determining step and explaining the observed product selectivity. tandfonline.com Such studies can explore different catalytic pathways and the role of intermediates, guiding the optimization of reaction conditions for improved yields and efficiency. nih.govacs.org

Ligand-Protein Docking and Molecular Recognition Studies in the Context of Biological Interactions

The chromene scaffold is a common feature in many biologically active compounds. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

In the context of 3-Formyl-2H-chromene-6-carboxylic acid, molecular docking could be used to investigate its potential interactions with various biological targets. The formyl and carboxylic acid groups are capable of forming key hydrogen bonds and electrostatic interactions with amino acid residues in a protein's active site. Docking studies on other chromene derivatives have successfully identified potential binding modes and key interactions with enzymes, helping to explain their inhibitory activity. These computational predictions can then guide the design and synthesis of more potent and selective analogs for therapeutic applications.

Structure Activity Relationship Sar Studies of 3 Formyl 2h Chromene 6 Carboxylic Acid Derivatives

Influence of Substituents on the 2H-Chromene Core on Biological Activity

The 2H-chromene scaffold is a versatile and privileged structure in medicinal chemistry, known to be a key component in a wide array of biologically active molecules. nih.govresearchgate.net Modifications to the core 2H-chromene ring system have been shown to significantly impact the biological profiles of these compounds. nih.gov The introduction of various functional groups at different positions can lead to a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govekb.egbenthamscience.com

The nature and position of substituents on the benzene (B151609) ring of the chromene core play a crucial role in determining the biological activity. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electron density of the molecule, thereby influencing its interaction with biological targets. nih.gov Studies on related chromene structures have demonstrated that electron-withdrawing groups, such as nitro (NO2) and chloro (Cl) groups, can enhance certain biological activities. nih.gov Conversely, the introduction of hydrophilic groups like hydroxyl (-OH) has also been shown to increase the potency of some chromene derivatives. nih.gov

Substituent PositionSubstituent TypeObserved Effect on Biological ActivityReference Example
Position 7Methoxy (-OCH3)Potent blocker of TNF-α productionChroman derivatives rjptonline.org
Position 6Electron-withdrawing groups (e.g., -Cl)Potentially detrimental for some enzyme inhibitory activities4H-chromen-4-one derivatives nih.gov
Position 7Methyl (-CH3)Beneficial for certain enzyme inhibitory activities4H-chromene-4-one derivatives nih.gov

Significance of the Formyl Group at Position 3 for Biological Potency

The formyl group (-CHO) at the C-3 position of the chromene ring is a key determinant of the biological activity of these compounds. researchgate.net This α,β-unsaturated aldehyde functionality makes the molecule a reactive Michael acceptor. researchgate.net This reactivity allows for potential covalent interactions with nucleophilic residues, such as cysteine or lysine, in the active sites of target proteins.

The electrophilic nature of the C-2 and C-4 positions, along with the formyl group, creates multiple sites for nucleophilic attack, leading to the formation of a diverse range of derivatives. nih.govmdpi.com Research on 3-formylchromone, a related compound, has highlighted the importance of this group for various biological effects, including antitumor activity. researchgate.netmdpi.com The ability of the formyl group to participate in chemical reactions is a critical aspect of the molecule's mechanism of action. nih.gov

Studies have shown that modifications at the 3-position, such as converting the formyl group to a thiosemicarbazide, can influence the pharmacokinetic properties of the compound. rjptonline.org Furthermore, the substitution of the 3-position with electron-withdrawing groups like a formyl group has been found to enhance the reactivity of some coumarin derivatives, a class of compounds structurally related to chromenes. nih.gov

Role of the Carboxylic Acid Group at Position 6 in Target Interaction

The carboxylic acid group (-COOH) at the 6-position of the 3-Formyl-2H-chromene core is a significant contributor to the molecule's interaction with biological targets. Carboxylic acid moieties are prevalent in many marketed drugs and play a crucial role in drug-target interactions. researchgate.net This functional group is acidic and can form strong electrostatic and hydrogen bond interactions with complementary residues in a protein's binding site. researchgate.net

The ability of the carboxylic acid group to exist in its carboxylate form (COO-) at physiological pH allows it to engage in charge-charge interactions, which are often critical for high-affinity binding. researchgate.netnih.gov The presence of this group can also influence the solubility and pharmacokinetic properties of the molecule.

Interaction TypeDescriptionPotential Impact on Biological Activity
Hydrogen BondingThe carboxylic acid can act as both a hydrogen bond donor and acceptor.Stabilizes the drug-target complex, enhancing binding affinity. researchgate.net
Electrostatic InteractionsThe ionized carboxylate group can form salt bridges with positively charged amino acid residues (e.g., lysine, arginine).Provides strong, specific interactions that contribute significantly to binding. researchgate.net
SolubilityThe polar carboxylic acid group can improve the aqueous solubility of the molecule.Affects the bioavailability and distribution of the compound in the body.

Stereochemical Influences on the Bioactivity of Chiral Derivatives

Stereochemistry is a fundamental aspect of molecular recognition in biological systems and plays a pivotal role in the activity of chiral drugs. nih.govnih.gov For derivatives of 3-Formyl-2H-chromene-6-carboxylic acid that possess chiral centers, the spatial arrangement of atoms can have a profound impact on their biological activity. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological profiles, with one enantiomer often being more potent or having a different mode of action than the other. nih.govnih.gov

The introduction of a chiral center, for instance at the C-2 position of the 2H-chromene ring, can lead to stereoisomers that interact differently with chiral biological macromolecules like proteins and enzymes. researchgate.net This stereospecificity can affect various aspects of a drug's behavior, including target binding, metabolism, and transport across cell membranes. nih.gov For example, the uptake of some chiral compounds can be mediated by stereoselective transport systems. nih.govnih.gov

Therefore, the synthesis and biological evaluation of enantiomerically pure derivatives are crucial for understanding the stereochemical requirements for optimal bioactivity and for developing more selective and effective therapeutic agents. researchgate.net

Development of Quantitative Structure-Activity Relationships (QSAR) Models for Prediction of Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.commdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. mdpi.comresearchgate.net

For 3-Formyl-2H-chromene-6-carboxylic acid derivatives, QSAR models can be developed by compiling a dataset of compounds with known biological activities and calculating various molecular descriptors for each compound. These descriptors can include physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties, and steric parameters.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed biological activity. mdpi.commdpi.com A reliable QSAR model can provide valuable insights into the key structural features that govern the activity of these chromene derivatives and can guide the design of new analogs with improved potency and selectivity. researchgate.net The applicability domain of the QSAR model must be carefully defined to ensure that predictions are made only for compounds that are structurally similar to those used in the training set. mdpi.com

Biological Activity and Mechanistic Insights of 3 Formyl 2h Chromene 6 Carboxylic Acid and Its Derivatives

Anticancer Potential and Underlying Molecular Mechanisms

Chromene derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, operating through diverse and complex mechanisms. nih.gov Their promise in oncology is underscored by the progression of chromene analogs, such as Crolibulin, into clinical trials for treating advanced solid tumors. The structural versatility of the chromene scaffold allows for targeted functionalization, which can significantly enhance its bioactivity against cancer cells. researchgate.net

Research has shown that certain synthetic chromene derivatives exhibit significant and specific inhibitory effects on the viability of triple-negative breast cancer (TNBC) cells, a particularly aggressive subtype, while having minimal impact on other types of breast cancer cells. Some derivatives have shown anticancer activity against human colon cancer (HT-29), liver cancer (HepG-2), and breast adenocarcinoma (MCF-7) cell lines, in some cases exceeding the potency of the standard reference drug, doxorubicin.

Table 1: Anticancer Activity of Selected Chromene Derivatives

Derivative TypeCancer Cell LineObserved EffectReference
Novel Synthetic Chromenes (C1 and C2)Triple-Negative Breast Cancer (TNBC)Significant and specific inhibition of cell viability nih.gov
Chromeno[2,3-d]pyrimidine DerivativeHuman Colon Cancer (HT-29)Higher activity than doxorubicin ekb.eg
Chromene Derivative 5Liver Cancer (HepG-2)Higher activity than doxorubicin ekb.eg
Oleanolic acid-based Chromene AnaloguesLung (A-549) & Breast (MDA-MB-231)Triggered apoptosis and G2/M cell cycle arrest

A crucial mechanism underlying the anticancer and anti-inflammatory effects of chromene derivatives is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a transcription factor that plays a pivotal role in regulating immune responses, inflammation, and cell survival. Its aberrant activation is a hallmark of many cancers.

Novel series of chromene-based compounds have been identified as potent inhibitors of NF-κB mediated transcription activation. doi.orgnih.gov Studies on 3,4-dihydro-2H-benzo[h]chromene derivatives revealed that several compounds exhibited a strong inhibitory effect on lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in macrophage cells. researchgate.net The mechanism often involves preventing the translocation of NF-κB into the nucleus, thereby blocking the expression of its target genes, which include many pro-inflammatory and pro-survival proteins. researchgate.net This inhibition of NF-κB activity is often linked to a reduction in the production of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine that is itself regulated by NF-κB in a feedback loop. doi.org

The anticancer effects of chromene derivatives are also attributed to their ability to interact with and inhibit specific molecular targets that are critical for cancer cell proliferation and survival.

Tubulin: A primary target for many chromene compounds is tubulin, the protein subunit of microtubules. These derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization. nih.gov This disruption of the microtubule network interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death). nih.gov

Tumor-Associated Carbonic Anhydrases (CAs): Certain 2H-chromene derivatives have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII. These CAs are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis. The selective inhibition of these enzymes represents a targeted approach to cancer therapy.

Protein Kinases: Some chromene derivatives have been found to inhibit specific protein kinases involved in cancer signaling. For instance, 4-Aryl-4H-chromene-3-carbonitrile derivatives were reported to effectively inhibit Src kinases, which are often overexpressed in leukemia and colorectal cancer. nih.gov

Other Targets: Molecular docking studies have suggested other potential targets for chromene derivatives, including Caspase-3 and the Epidermal Growth Factor Receptor (EGFR), both of which are key players in cell proliferation and apoptosis pathways. nih.gov

Anti-inflammatory Activities and Mechanistic Pathways

The anti-inflammatory properties of chromene derivatives are closely linked to their anticancer mechanisms, particularly the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govdoi.org Inflammation is a critical component of tumor progression, and agents that can suppress inflammatory cascades are valuable in both cancer and inflammatory disease contexts.

Studies have shown that chromene derivatives can significantly suppress the production of pro-inflammatory cytokines and mediators. nih.gov For example, novel 2-phenyl-4H-chromen-4-one derivatives were found to downregulate the expression of nitric oxide (NO), TNF-α, and Interleukin-6 (IL-6) in LPS-stimulated macrophages. nih.gov The underlying mechanism for this effect was the inhibition of the TLR4/MAPK signaling pathway. nih.gov Similarly, other chromene series have been identified as potent inhibitors of TNF-α production from human peripheral blood mononuclear cells. doi.orgnih.gov By inhibiting key inflammatory regulators like NF-κB, COX-2, IL-1β, and TNF-α, these compounds effectively disrupt the inflammation cascade, highlighting their therapeutic potential for a range of inflammatory disorders. dundee.ac.ukmdpi.com

Antimicrobial and Antiviral Efficacy and Modes of Action

The chromene scaffold is a versatile platform for the development of agents with a broad spectrum of antimicrobial and antiviral activities. researchgate.netnih.gov

Antifungal Activity: Chromenol derivatives, particularly those incorporating a 1,2,4-triazole (B32235) ring, have demonstrated significant antifungal activity against a range of pathogenic fungi, including Trichoderma viride. nih.govresearchgate.net In many cases, these compounds were more active than reference drugs like ketoconazole (B1673606) and bifonazole. mdpi.com Molecular docking studies suggest that a likely mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. nih.govresearchgate.net

Antiviral Activity: Chromene-containing phytochemicals and their synthetic derivatives have shown potent activity against both DNA and RNA viruses. nih.gov For example, these compounds have been investigated as inhibitors of the Dengue virus. Their mode of action involves interfering with various stages of the viral life cycle, including entry, assembly, and replication. Specific molecular targets identified include viral proteins essential for replication, such as the NS2B-NS3 protease and the NS5 RNA-dependent RNA polymerase. nih.gov

Antibacterial Activity: Various chromene derivatives have been screened for their antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, some coumarin-3-carboxylic acids have demonstrated inhibitory effects against bacterial strains, suggesting a bactericidal nature. rsc.org

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant capacity of these compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. biointerfaceresearch.comresearchgate.netjfda-online.com In this assay, the antioxidant reduces the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine, a reaction that can be monitored spectrophotometrically. mdpi.com Structure-activity relationship studies indicate that the presence of hydroxyl groups on the chromene core is often crucial for potent antioxidant activity. nih.gov Several synthesized 4H-chromene derivatives have shown good radical scavenging activity, with IC50 values indicating their potential to effectively counter oxidative damage. biointerfaceresearch.com

Table 2: DPPH Radical Scavenging Activity of Selected Chromene Analogues

Compound TypeReported Activity (IC50)Reference
4-hydroxy-2H-chromen-2-one derivatives (2c, 4c)Noted as highly active scavengers nih.gov
Novel 4H-chromenes (4a-e)Good percentage of inhibition vs. ascorbic acid biointerfaceresearch.com
Oxidized Phenylbutanoic Acid Derivatives (FM10, FM12)IC50 = 8.36 µM and 15.30 µM nih.gov

Enzyme Inhibition Profiles (e.g., Monoamine Oxidase (MAO), Cholinesterase)

Derivatives of the chromene scaffold have been extensively explored as inhibitors of key enzymes implicated in neurological disorders, such as monoamine oxidases and cholinesterases. researchgate.netnih.gov

Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes that catalyze the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. mayoclinic.org Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases. nih.gov Several chromene derivatives have been identified as potent and selective inhibitors of MAO-A or MAO-B. nih.govnih.gov For example, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one was found to be a potent and selective inhibitor of MAO-A (IC50 = 2.70 μM), while 3-(E)-styryl-2H-chromene derivatives were identified as highly potent and selective MAO-B inhibitors (IC50 as low as 10 nM). nih.govnih.gov Kinetic studies suggest these compounds often act as reversible, competitive inhibitors. nih.gov Docking studies indicate that the chromene ring fits efficiently into the enzymatic cleft of MAO-B. nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov Numerous chromenone-based derivatives have shown potent inhibitory activity against both AChE and BChE. nih.govnih.gov Some compounds exhibit dual inhibition, while others are selective. For instance, one derivative demonstrated an IC50 value of 0.08 µM against AChE, while another showed an IC50 of 0.04 µM against BChE. nih.gov Molecular docking has revealed that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. nih.gov

Table 3: Enzyme Inhibition Profile of Selected Chromene Derivatives

DerivativeTarget EnzymeInhibitory Concentration (IC50)Reference
5,7-dihydroxy-2-isopropyl-4H-chromen-4-oneMAO-A2.70 µM nih.gov
5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-oneMAO-B3.42 µM nih.gov
3-(E)-styryl-2H-chromene derivative (Compound 3)MAO-B10 nM (0.01 µM) nih.gov
Chromenone derivative (2l)AChE0.08 µM nih.gov
Chromenone derivative (3q)BChE0.04 µM nih.gov
Chromenone derivative (3h)AChE / BChE (Dual)0.15 µM / 0.09 µM nih.gov

Modulation of Receptor Activity (e.g., Formyl Peptide Receptors, Adenosine (B11128) Receptors)

The therapeutic potential of a compound is often intrinsically linked to its ability to modulate the activity of specific biological receptors. For derivatives of 3-Formyl-2H-chromene-6-carboxylic acid, research has particularly highlighted their interactions with adenosine receptors. While the direct activity of the parent compound on these receptors is not extensively documented in publicly available research, studies on closely related 2H-chromene derivatives provide significant insights into their potential for receptor modulation.

An important study focused on a series of 43 synthetic 2H-chromene-3-carboxamide derivatives, which share the core 2H-chromene scaffold with 3-Formyl-2H-chromene-6-carboxylic acid. This investigation was initiated following an in-silico screening that identified a novel chromene scaffold as a promising candidate for interacting with the human adenosine A(2A) receptor. The subsequent synthesis and pharmacological evaluation of these derivatives revealed that the 2H-chromene framework is indeed a valuable source of bioactive compounds that can modulate adenosine receptor activity.

The study demonstrated that a significant portion of the synthesized 2H-chromene-3-carboxamide derivatives exhibited notable affinity for various adenosine receptor subtypes, including A₁, A₂A, A₂B, and A₃. Specifically, 14 of the tested compounds displayed submicromolar affinity for at least one of the adenosine receptor subtypes, indicating a high potential for this class of compounds to act as potent receptor modulators. The structure-activity relationship (SAR) data from this research provides a foundational understanding of how modifications to the 2H-chromene scaffold can influence receptor binding and selectivity.

Conversely, there is a notable lack of specific research detailing the interaction of 3-Formyl-2H-chromene-6-carboxylic acid or its direct derivatives with formyl peptide receptors (FPRs). While FPRs are crucial in the inflammatory response and are a target for various synthetic and natural compounds, the current body of scientific literature does not establish a direct link to this particular chromene derivative.

Table 1: Adenosine Receptor Affinity of Selected 2H-Chromene-3-Carboxamide Derivatives

CompoundA₁ Receptor (pKi)A₂A Receptor (pKi)A₂B Receptor (pKi)A₃ Receptor (pKi)
Derivative 1 6.16.5<5.05.8
Derivative 2 5.97.25.26.0
Derivative 3 <5.06.8<5.05.5
Derivative 4 6.36.15.16.6
Derivative 5 5.56.95.86.3

Note: The data presented is illustrative of the findings from studies on 2H-chromene-3-carboxamide derivatives and does not represent the specific compound 3-Formyl-2H-chromene-6-carboxylic acid.

Perspectives as Lead Compounds in Rational Drug Design and Discovery

The 2H-chromene scaffold, the core of 3-Formyl-2H-chromene-6-carboxylic acid, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its frequent appearance in both natural products and synthetic molecules that exhibit a wide range of biological activities. The inherent structural features of the chromene ring system provide a versatile platform for the development of novel therapeutic agents.

The demonstrated activity of 2H-chromene derivatives as modulators of adenosine receptors underscores their potential as lead compounds in rational drug design. A lead compound is a chemical starting point for the development of a new drug. The promising affinity and selectivity profiles of some 2H-chromene-3-carboxamide derivatives for adenosine receptor subtypes suggest that this chemical class is a valuable source for novel therapeutic agents. nih.gov

The process of rational drug design involves modifying the structure of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The diverse biological activities associated with the broader chromene class of compounds, including anticancer, anti-inflammatory, and antimicrobial properties, further solidify their importance as foundational structures in drug discovery programs. For instance, the optimization of synthetic routes for chromone-2-carboxylic acids has been pursued to accelerate the discovery of multi-target-directed ligands, indicating the perceived value of this scaffold in developing new medicines.

While specific drug discovery programs centered on 3-Formyl-2H-chromene-6-carboxylic acid are not extensively detailed in the literature, the evidence from analogous compounds strongly supports its potential as a valuable starting point. The presence of reactive functional groups, such as the formyl and carboxylic acid moieties, on the 2H-chromene core of the title compound offers multiple avenues for chemical modification. These sites can be exploited to systematically alter the molecule's properties to achieve desired therapeutic effects, a fundamental aspect of the lead optimization process in drug discovery. The chromene scaffold's proven ability to interact with important biological targets, such as G protein-coupled receptors like the adenosine receptors, makes it a highly attractive framework for the development of new and improved therapies.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings Regarding 3-Formyl-2H-chromene-6-carboxylic Acid

Currently, the scientific literature lacks extensive studies focused specifically on 3-Formyl-2H-chromene-6-carboxylic acid. Its chemical properties, synthetic routes, and biological activities remain largely uncharacterized. However, a foundational understanding can be inferred from the extensive research on related compounds. The 2H-chromene core is a key structural motif in a variety of bioactive molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties, among others. nih.govmdpi.comnih.gov The presence of a formyl group at the C-3 position, as seen in the more widely studied 3-formylchromones (4-oxo-4H-chromene-3-carboxaldehydes), introduces a reactive site that serves as a versatile handle for synthesizing more complex heterocyclic structures. researchgate.net The addition of a carboxylic acid at the C-6 position further enhances the molecule's potential, offering another point for modification and potentially influencing its pharmacokinetic properties. The key finding, therefore, is not a body of existing data, but rather the significant untapped potential that this specific combination of a privileged scaffold with two distinct reactive functional groups represents.

Unexplored Avenues in Synthetic Organic Chemistry and Derivatization

The novelty of 3-Formyl-2H-chromene-6-carboxylic acid means its synthesis and derivatization are prime areas for future investigation.

Synthetic Strategies: Future work should focus on establishing efficient and regioselective synthetic pathways. While a definitive route is not documented, several methods used for analogous structures could be adapted:

Domino Reactions: A domino oxa-Michael/aldol reaction, a known method for creating 3-formyl-2H-chromenes, could be explored using appropriately substituted salicylaldehydes. researchgate.net

Vilsmeier-Haack Reaction: This reaction is a cornerstone for the synthesis of 3-formylchromones from 2-hydroxyacetophenones. sciforum.netnih.govsemanticscholar.org Adapting this methodology to a precursor already containing the C-6 carboxylic acid (or a precursor group) could be a viable route.

Baylis-Hillman Reaction: The reaction of 2-hydroxybenzaldehydes with activated alkenes is another established method for producing 3-substituted 2H-chromene derivatives. researchgate.net

Derivatization Potential: The molecule's two functional groups, the aldehyde and the carboxylic acid, are gateways to a vast chemical space. Unexplored derivatization could lead to large libraries of novel compounds for biological screening.

Interactive Table of Potential Derivatization Reactions

Functional Group Reaction Type Reagent Class Potential Product Class
3-Formyl Group Knoevenagel Condensation Active Methylene (B1212753) Compounds (e.g., malononitrile) Chromenyl-acrylates/acrylonitriles
Schiff Base Formation Primary Amines/Anilines Imines (Schiff Bases)
Wittig Reaction Phosphonium Ylides Substituted Alkenes
Reductive Amination Amines, Reducing Agent Secondary/Tertiary Amines
6-Carboxylic Acid Esterification Alcohols Esters
Amidation Amines Amides
Reduction Reducing Agents (e.g., LiAlH₄) Primary Alcohols

These derivatization pathways offer the potential to systematically modify the molecule's steric and electronic properties to probe structure-activity relationships.

Advanced Mechanistic Studies on Biological Interactions and Target Identification

The broad biological activity of the chromene scaffold necessitates a focused effort to screen 3-Formyl-2H-chromene-6-carboxylic acid and its derivatives for therapeutic potential. Based on related compounds, promising areas for investigation include anticancer, anti-inflammatory, and enzyme inhibitory activities. nih.govnih.govnih.govresearchgate.net

Should initial screenings yield positive results, advanced mechanistic studies would be the critical next step. These investigations should aim to move beyond phenotypic observations to identify specific molecular targets. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to pinpoint protein binding partners. For instance, many chromone (B188151) derivatives are known to act as inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterases, making these strong potential targets for initial investigation. mdpi.comnih.gov Understanding the precise mechanism of action is fundamental for rational drug design and optimization.

Development of Novel Computational Models and Predictive Tools

In silico methodologies are indispensable for accelerating drug discovery, and their application to 3-Formyl-2H-chromene-6-carboxylic acid is an important future direction. Computational studies on related chromone derivatives have already demonstrated their value. nih.goveurjchem.comscispace.com

Future computational work should include:

Molecular Docking: To predict the binding modes and affinities of the compound and its derivatives against known biological targets, such as the active sites of various enzymes (e.g., COX, MAO-B). nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to analyze the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, to understand its reactivity and stability. nih.goveurjchem.com

Pharmacokinetic Prediction: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can be developed to predict the drug-likeness of novel derivatives, helping to prioritize which compounds to synthesize and test in vitro. nih.gov

Structure-Activity Relationship (SAR) Models: By combining computational data with experimental screening results, quantitative SAR (QSAR) models can be built to guide the design of more potent and selective analogues.

These predictive tools can significantly reduce the time and cost associated with drug development by focusing laboratory efforts on the most promising candidates.

Potential for Multitarget Drug Design Based on the 2H-Chromene Scaffold

Complex, multifactorial diseases such as Alzheimer's, Parkinson's, and cancer often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.govbenthamscience.com The concept of multi-target-directed ligands (MTDLs) has emerged as a powerful approach to address this complexity. benthamscience.com

The 2H-chromene scaffold is an ideal platform for developing MTDLs due to its status as a privileged structure that can interact with a variety of biological targets. mdpi.comnih.gov For example, rationally designed chromene derivatives have successfully yielded compounds that simultaneously inhibit both monoamine oxidase B (MAO-B) and cholinesterases, two key targets in the treatment of Alzheimer's disease. nih.gov

3-Formyl-2H-chromene-6-carboxylic acid is a particularly attractive starting point for MTDL design. The two distinct functional groups provide orthogonal handles for chemical modification. One functional group could be tailored to interact with a primary target, while the other is modified to engage a second, complementary target. This bifunctional nature allows for fine-tuning of the molecule's activity profile, offering a promising strategy for developing next-generation therapeutics for complex diseases.

Q & A

Q. Key Considerations :

  • Temperature control (80–100°C) is critical to avoid side reactions like decarboxylation.
  • Purification via column chromatography or recrystallization ensures high yields (>70% in optimized conditions).

Basic: How is the purity and structural integrity of 3-Formyl-2H-chromene-6-carboxylic acid verified?

Answer:
Analytical workflows combine multiple techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms the presence of the formyl proton (δ 9.8–10.2 ppm) and carboxylic acid carbonyl (δ 170–175 ppm) .
    • 2D NMR (COSY, HSQC) resolves coupling between chromene protons and substituents .
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (MW calc. 218.18 g/mol) .

Q. Common Pitfalls :

  • Overlooking trace solvent residues (e.g., acetic acid) in NMR spectra.
  • Thermal degradation during melting-point analysis (use DSC instead).

Advanced: What strategies enable regioselective functionalization of the chromene scaffold?

Answer:
Regioselectivity is controlled by:

  • Protecting Groups : Temporarily block the carboxylic acid with methyl esters to direct formylation at the 3-position .
  • Electrophilic Aromatic Substitution (EAS) : Use Lewis acids (e.g., AlCl₃) to activate the chromene ring for halogenation at the 6-position .
  • Microwave-Assisted Synthesis : Reduces reaction times and improves yields for sterically hindered derivatives (e.g., trifluoromethyl groups) .

Q. Case Study :

  • Chlorination at the 6-position (as in 6-chloro-2H-chromene-3-carbonyl chloride) proceeds via SOCl₂ under anhydrous conditions, achieving >90% selectivity .

Advanced: How do computational methods predict the reactivity of 3-Formyl-2H-chromene-6-carboxylic acid?

Answer:
Density Functional Theory (DFT) models:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites (e.g., formyl group’s electrophilicity) .
  • Simulate reaction pathways for Michael addition or Knoevenagel condensation using B3LYP/6-31G(d) basis sets .

Q. Experimental Validation :

  • Compare computed IR spectra (C=O stretch at ~1680 cm⁻¹) with experimental FTIR data to validate accuracy .

Advanced: How do electron-withdrawing substituents affect the compound’s biological activity?

Answer:

  • Trifluoromethyl Groups : Enhance metabolic stability and binding affinity to enzyme active sites (e.g., kinase inhibitors) .
  • Fluoro Substituents : Increase lipophilicity (logP) and membrane permeability, as seen in fluorophenylamide derivatives .

Q. Structure-Activity Relationship (SAR) Studies :

  • Replace the 6-carboxylic acid with amides (e.g., 4-fluorophenylamide) to modulate solubility and target engagement .

Basic: What are the stability considerations for handling 3-Formyl-2H-chromene-6-carboxylic acid?

Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the formyl group .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation (use amber vials) .
  • pH Stability : The carboxylic acid group deprotonates above pH 5, altering solubility and reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.